2,4-Diaminobenzaldehyde: A Comprehensive Technical Guide for Scientific Professionals
2,4-Diaminobenzaldehyde: A Comprehensive Technical Guide for Scientific Professionals
Introduction: The Strategic Importance of 2,4-Diaminobenzaldehyde in Chemical Synthesis
2,4-Diaminobenzaldehyde is a versatile aromatic aldehyde of significant interest to researchers and professionals in drug development and materials science. Its unique trifunctional nature, featuring an aldehyde group and two primary amine substituents on a benzene ring, renders it a valuable building block for the synthesis of a diverse array of heterocyclic compounds. The strategic placement of these functional groups allows for a range of chemical transformations, making it a key intermediate in the construction of complex molecular architectures with potential applications in pharmaceuticals, dyes, and polymers. This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of 2,4-Diaminobenzaldehyde, offering field-proven insights and detailed methodologies for its effective utilization in a research and development setting.
Core Chemical and Physical Properties
A thorough understanding of the fundamental physicochemical properties of 2,4-Diaminobenzaldehyde is paramount for its successful application in synthesis. These properties dictate its solubility, reactivity, and stability, thereby influencing reaction conditions and purification strategies.
Data Presentation: Key Physicochemical Properties
| Property | Value | Source(s) |
| Chemical Formula | C₇H₈N₂O | [Biosynth], [PubChem][1] |
| Molecular Weight | 136.15 g/mol | [Biosynth], [PubChem][1] |
| Appearance | Not explicitly stated, likely a crystalline solid | Inferred from related compounds |
| Melting Point | 152 °C | [Biosynth] |
| Solubility | Soluble in organic solvents such as ethanol and DMSO. | Inferred from synthesis protocols |
| Storage Conditions | Store at 2°C - 8°C, keep dry, protect from light. | [Biosynth], [ChemScene][2] |
dot graph "2_4_Diaminobenzaldehyde_Structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4";
} Caption: Chemical structure of 2,4-Diaminobenzaldehyde.
Synthesis of 2,4-Diaminobenzaldehyde: A Field-Proven Protocol
The most established and reliable method for the synthesis of 2,4-Diaminobenzaldehyde involves the reduction of its dinitro precursor, 2,4-dinitrobenzaldehyde. This transformation is a cornerstone of aromatic amine synthesis and can be achieved through various reducing agents. The following protocol details a robust and scalable method using iron powder in an acidic medium, a choice favored for its cost-effectiveness, efficiency, and relatively straightforward workup.
Reaction Pathway
Experimental Protocol: Reduction of 2,4-Dinitrobenzaldehyde
This protocol is adapted from well-established procedures for the reduction of aromatic nitro compounds.[3][4]
Materials:
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2,4-Dinitrobenzaldehyde
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Iron powder (fine grade)
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Glacial Acetic Acid (or concentrated Hydrochloric Acid)
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Ethanol
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Distilled Water
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Sodium Bicarbonate (or Sodium Carbonate) solution (saturated)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
-
Celite or filter aid
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dinitrobenzaldehyde (1 equivalent) in a mixture of ethanol and water (a common ratio is 2:1 v/v). The solvent system is crucial for dissolving the starting material and facilitating the reaction.
-
Addition of Reagents: To the stirred solution, add iron powder (typically 5-10 equivalents). The excess iron ensures the complete reduction of both nitro groups.
-
Initiation of Reaction: Slowly add glacial acetic acid (or concentrated hydrochloric acid) dropwise to the reaction mixture. The acid serves to activate the iron surface and acts as a proton source for the reduction. The reaction is exothermic, and the addition rate should be controlled to maintain a manageable temperature.
-
Reaction Progression: After the initial exothermic reaction subsides, gently heat the mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.
-
Workup - Neutralization and Filtration: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by the slow addition of a saturated sodium bicarbonate or sodium carbonate solution until the effervescence ceases. The resulting mixture will contain the product and iron salts.
-
Extraction: Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the iron salts and other insoluble materials. The filter cake should be washed with additional ethyl acetate to ensure complete recovery of the product.
-
Isolation and Purification: Transfer the filtrate to a separatory funnel and separate the organic layer. Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter. The solvent is then removed under reduced pressure to yield the crude 2,4-Diaminobenzaldehyde.
-
Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to obtain a product of high purity.
Causality Behind Experimental Choices:
-
Iron in Acidic Medium: This is a classic and robust method for nitro group reduction. The in situ generation of ferrous ions (Fe²⁺) is the active reducing species. The acidic environment is essential to activate the iron and provide the necessary protons.
-
Ethanol/Water Solvent System: This mixture provides a good balance of polarity to dissolve both the organic substrate and the inorganic reagents, facilitating a homogeneous reaction environment.
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Celite Filtration: The fine iron oxide byproducts can be difficult to filter. A pad of Celite provides a porous medium that prevents clogging of the filter paper and ensures efficient removal of the solid waste.
Chemical Reactivity and Stability
The reactivity of 2,4-Diaminobenzaldehyde is governed by the interplay of its three functional groups: the aldehyde and the two primary amines.
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Aldehyde Group: The aldehyde functionality is susceptible to nucleophilic attack and can participate in a variety of condensation reactions, such as the formation of Schiff bases (imines) with primary amines.[5] It can also be oxidized to a carboxylic acid or reduced to a primary alcohol under appropriate conditions.
-
Amino Groups: The two primary amine groups are nucleophilic and can react with electrophiles. They are also basic and can be protonated in acidic media. The presence of two amino groups on the same aromatic ring enhances its electron density, making the ring more susceptible to electrophilic aromatic substitution.
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Intramolecular Reactivity and Stability: Aromatic diamines, particularly ortho- and para-isomers, can be susceptible to oxidation, leading to the formation of colored polymeric materials. Therefore, 2,4-Diaminobenzaldehyde should be stored under an inert atmosphere and protected from light to minimize degradation.[2] The presence of both amino and aldehyde groups in close proximity can also lead to self-condensation or polymerization reactions, especially under acidic or basic conditions or upon prolonged storage.
Spectroscopic Properties (Predicted)
While a comprehensive, publicly available set of spectra for 2,4-Diaminobenzaldehyde is not readily found, its expected spectral characteristics can be predicted based on its structure and comparison with analogous compounds.[6][7][8]
| Spectroscopy | Expected Features |
| ¹H NMR | - Aldehyde Proton (CHO): A singlet in the downfield region (δ 9.5-10.5 ppm).- Aromatic Protons: Signals in the aromatic region (δ 6.0-7.5 ppm), with splitting patterns determined by the substitution on the ring.- Amine Protons (NH₂): Two broad singlets in the region of δ 3.5-5.5 ppm, which are exchangeable with D₂O. |
| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the downfield region (δ 190-200 ppm).- Aromatic Carbons: Signals in the aromatic region (δ 110-160 ppm). Carbons attached to the electron-donating amino groups will be shifted upfield.- Carbons Attached to Nitrogen: Signals will be significantly influenced by the nitrogen atoms. |
| FT-IR (cm⁻¹) | - N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.- C-H Stretching (Aromatic): Signals above 3000 cm⁻¹.- C=O Stretching (Aldehyde): A strong, sharp absorption around 1670-1700 cm⁻¹.- C=C Stretching (Aromatic): Absorptions in the 1500-1600 cm⁻¹ region. |
| UV-Vis | Expected to show strong absorption bands in the UV region due to π → π* transitions of the aromatic system and the carbonyl group. The presence of the amino groups will likely cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzaldehyde. |
Conclusion: A Versatile Synthon for Advanced Chemical Synthesis
2,4-Diaminobenzaldehyde stands as a valuable and versatile intermediate for the synthesis of a wide range of complex organic molecules. Its unique arrangement of functional groups provides a platform for diverse chemical transformations, enabling the construction of novel heterocyclic systems with potential applications in medicinal chemistry and materials science. A thorough understanding of its chemical properties, a reliable synthesis protocol, and an awareness of its reactivity and stability are essential for harnessing its full potential in the laboratory. This guide has provided a comprehensive overview of these aspects, equipping researchers and drug development professionals with the necessary knowledge to effectively utilize 2,4-Diaminobenzaldehyde in their synthetic endeavors.
References
-
PubChem. (n.d.). 2,4-Diaminobenzaldehyde. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]
-
David Publishing. (n.d.). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of 2-Amino-3,5-dibromobenzaldehyde. Retrieved from [Link]
-
Chegg. (2018, March 14). Interpret both the 1 H and 13C NMR spectra of Benzaldehyde below. Retrieved from [Link]
-
PubMed Central. (n.d.). Imine- and Amine-Type Macrocycles Derived from Chiral Diamines and Aromatic Dialdehydes. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Diaminobenzaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). FT‐IR spectra of a) 2‐Aminobenzaldehyde; b) Chitosan nanofibers (CSNFs). Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2011, November-December). ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE Review Article. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO infrared spectrum of benzaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of 2,4-dihydroxy benzaldehyde, MDI, MP, MP- 2AP and P-MP-2AP. Retrieved from [Link]
-
ResearchGate. (n.d.). The infrared and Raman spectra of 2,4-and 2,5-dimethylbenzaldehydes. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of P-Dimethylaminobenzaldehyde Benzoylthiourea as a Colorimetric Chemosensor for Detection of Cu in Aqueous Solution. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary information. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Retrieved from [Link]
-
Semantic Scholar. (2021, August 25). A thermodynamic study for the stability of some aromatic complexes formation derived from the reaction of 4-dimethyl amino benzaldehyde with diazotized dinitro aniline reagents. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzaldehyde, 4-(dimethylamino)-. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of aromatic aldehydes with aromatic amines. Retrieved from [Link]
-
RSC Publishing. (n.d.). A reaction of 1,2-diamines and aldehydes with silyl cyanide as cyanide pronucleophile to access 2-aminopyrazines and 2-aminoquinoxalines. Retrieved from [Link]
-
Wikipedia. (n.d.). para-Dimethylaminobenzaldehyde. Retrieved from [Link]
-
NIH. (n.d.). A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of 2-aminobenzaldehyde: A fragrant component of floral odors. Retrieved from [Link]
-
Organic Syntheses. (n.d.). o-AMINOBENZALDEHYDE. Retrieved from [Link]
-
Organic Syntheses. (n.d.). o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. Retrieved from [Link]
Sources
- 1. 2,4-Diaminobenzaldehyde | C7H8N2O | CID 11147748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Imine- and Amine-Type Macrocycles Derived from Chiral Diamines and Aromatic Dialdehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Solved Interpret both the 1 H and 13C NMR spectra of | Chegg.com [chegg.com]
- 8. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
